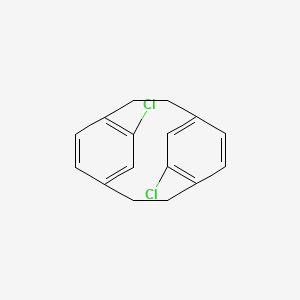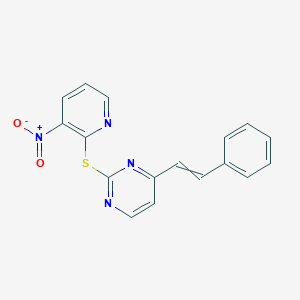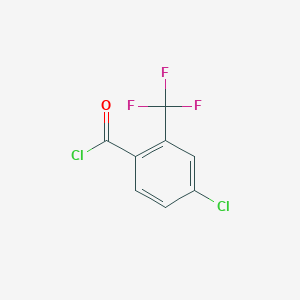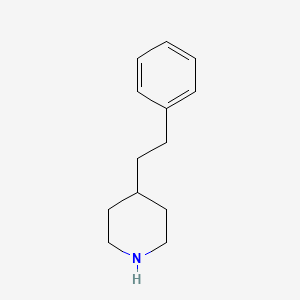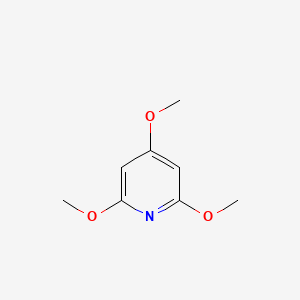
2,4,6-Trimethoxypyridine
概述
描述
2,4,6-Trimethoxypyridine is an organic compound with the molecular formula C8H11NO3 It is a derivative of pyridine, where three methoxy groups are substituted at the 2, 4, and 6 positions of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
2,4,6-Trimethoxypyridine can be synthesized through several methods. One common method involves the reaction of 2,4,6-trichloropyrimidine with sodium ethoxide at elevated temperatures (70-100°C). This reaction results in the substitution of chlorine atoms with methoxy groups, forming this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
2,4,6-Trimethoxypyridine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium ethoxide (NaOEt) or other strong bases in anhydrous conditions.
Major Products Formed
Oxidation: Formation of 2,4,6-trimethoxybenzoic acid.
Reduction: Formation of 2,4,6-trimethoxypiperidine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学研究应用
2,4,6-Trimethoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
作用机制
The mechanism of action of 2,4,6-Trimethoxypyridine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exhibiting anti-inflammatory properties .
相似化合物的比较
Similar Compounds
2,4,6-Trimethoxypyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
2,4,6-Trimethylpyridine: Contains methyl groups instead of methoxy groups at the 2, 4, and 6 positions.
Uniqueness
2,4,6-Trimethoxypyridine is unique due to the presence of methoxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and influence its reactivity in chemical reactions. Compared to its analogs, this compound may exhibit different biological activities and applications due to these structural differences .
属性
IUPAC Name |
2,4,6-trimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-10-6-4-7(11-2)9-8(5-6)12-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUYTITXRVKOQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457535 | |
| Record name | 2,4,6-trimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91591-88-7 | |
| Record name | 2,4,6-trimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,4,6-Trimethoxypyridine utilized in organic synthesis?
A: this compound serves as a valuable reagent in Friedel-Crafts reactions involving indole derivatives. For instance, it reacts with 1-benzylindole-2,3-dicarboxylic anhydride in the presence of titanium(IV) chloride, yielding 3-(2,4,6-trimethoxynicotinoyl)indole-2-carboxylic acid as the sole product in high yield [, ]. This compound can be further transformed into biologically relevant molecules like olivacine and ellipticine, which are of interest for their potential medicinal properties.
Q2: Can this compound act as a ligand in metal-catalyzed reactions?
A: Yes, research has identified this compound as an efficient ligand for palladium-catalyzed ortho-C-H amination reactions []. Notably, it promotes the amination of benzamides and triflyl-protected benzylamines, demonstrating its utility in facilitating challenging C-H activation processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
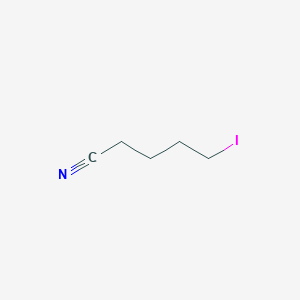
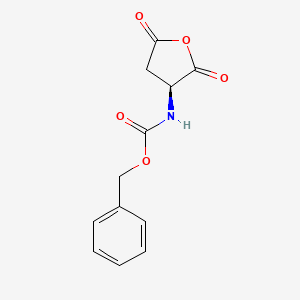
![4-{[3,3-Diethyl-4-oxoazetidinyl]oxy}benzoic acid](/img/structure/B1365616.png)
![2-[(Carbamothioylamino)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365619.png)
![2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid](/img/structure/B1365620.png)

![4-{2-[4-(2,4-Dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1365635.png)

